molecular formula C16H11F2N3O2 B2717976 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide CAS No. 1211648-44-0

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B2717976
CAS No.: 1211648-44-0
M. Wt: 315.28
InChI Key: NXVYQPHISHZIPK-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation, cancer, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Chemical Reactions Analysis

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups on the isoxazole ring.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-10-4-5-12(13(18)7-10)15-8-11(21-23-15)9-20-16(22)14-3-1-2-6-19-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYQPHISHZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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